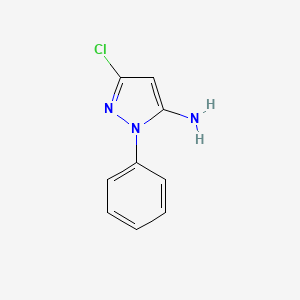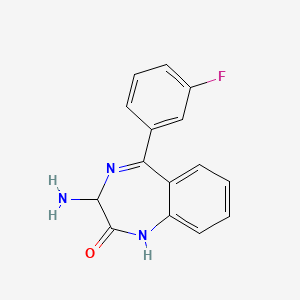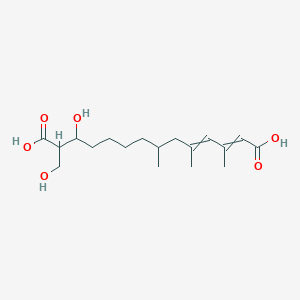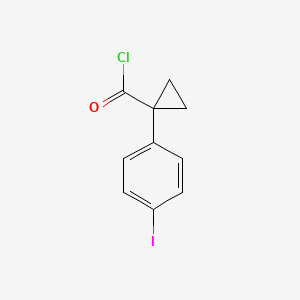
1-(4-Iodophenyl)cyclopropanecarbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodophenyl)cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C10H8ClIO and a molecular weight of 306.525 g/mol . It is categorized under carbonyl chlorides and is primarily used in research and industrial applications. This compound is known for its reactivity and is often utilized as a building block in organic synthesis.
准备方法
The synthesis of 1-(4-Iodophenyl)cyclopropanecarbonyl chloride typically involves the reaction of 1-(4-iodophenyl)cyclopropanecarboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The general reaction scheme is as follows:
1-(4-Iodophenyl)cyclopropanecarboxylic acid+SOCl2→1-(4-Iodophenyl)cyclopropanecarbonyl chloride+SO2+HCl
Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product.
化学反应分析
1-(4-Iodophenyl)cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-(4-iodophenyl)cyclopropane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form 1-(4-iodophenyl)cyclopropanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and solvents like dichloromethane (DCM) for maintaining reaction conditions .
科学研究应用
1-(4-Iodophenyl)cyclopropanecarbonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and probes for studying biological pathways.
Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Iodophenyl)cyclopropanecarbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in medicinal chemistry, it may form amide bonds with amines, leading to the formation of bioactive compounds .
相似化合物的比较
1-(4-Iodophenyl)cyclopropanecarbonyl chloride can be compared with other acyl chlorides and cyclopropane derivatives:
Cyclopropanecarbonyl chloride: Similar in structure but lacks the iodine substituent, making it less reactive in certain substitution reactions.
1-(4-Bromophenyl)cyclopropanecarbonyl chloride: Similar structure with a bromine substituent instead of iodine, leading to different reactivity and applications.
1-(4-Chlorophenyl)cyclopropanecarbonyl chloride: Contains a chlorine substituent, which affects its reactivity and the types of products formed in reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the iodine atom.
属性
分子式 |
C10H8ClIO |
|---|---|
分子量 |
306.53 g/mol |
IUPAC 名称 |
1-(4-iodophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8ClIO/c11-9(13)10(5-6-10)7-1-3-8(12)4-2-7/h1-4H,5-6H2 |
InChI 键 |
XPLGZNNHYQQDBY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=C(C=C2)I)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B12441398.png)
![8-(6-Methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B12441400.png)
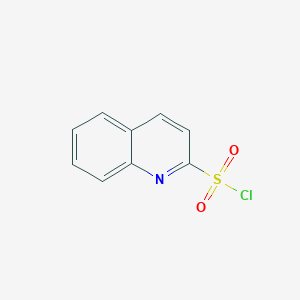
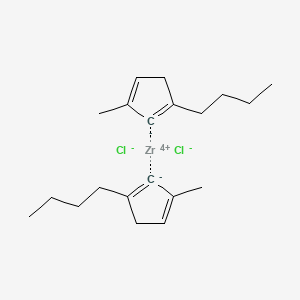
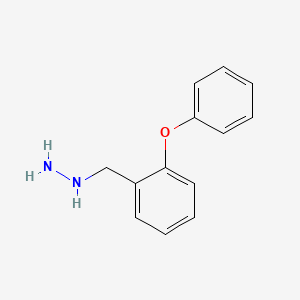
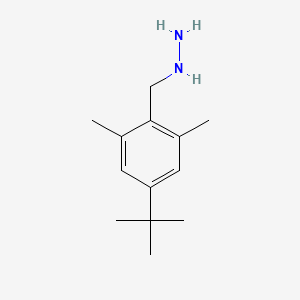
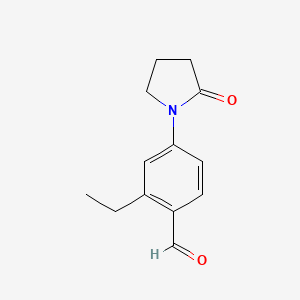
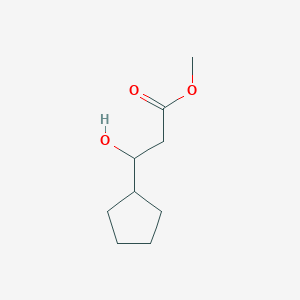
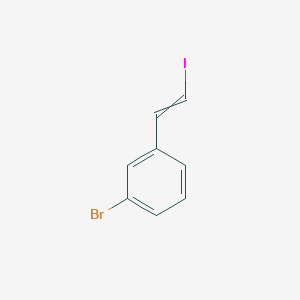
![methyl (2E)-3-[3-(N-{[4'-(dimethylamino)-[1,1'-biphenyl]-4-yl]methyl}-6-(methylamino)naphthalene-2-amido)phenyl]prop-2-enoate](/img/structure/B12441458.png)
![3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12441463.png)
